

An In-Depth Technical Guide to Endogenous Methyl Jasmonate Levels in Plant Tissues

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Compound of Interest

Compound Name: *Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate*

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Introduction

Methyl jasmonate (MeJA), the methyl ester of jasmonic acid (JA), is a vital lipid-derived signaling molecule in plants. It plays a crucial role in a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.^[1] Its volatile nature also allows for inter-plant communication, alerting neighboring plants to potential threats.^[2] Understanding the endogenous levels of MeJA in different plant tissues is paramount for research in plant biology, agriculture, and the development of novel therapeutic agents, as many plant-produced secondary metabolites with medicinal properties are regulated by the jasmonate signaling pathway. This guide provides a comprehensive overview of endogenous MeJA concentrations across various plant species and tissues, detailed experimental protocols for its quantification, and a visualization of the core jasmonate signaling pathway.

Endogenous Levels of Methyl Jasmonate

The concentration of MeJA within plant tissues is highly dynamic and varies considerably depending on the plant species, tissue type, developmental stage, and environmental conditions.^[3] Generally, reproductive tissues and flowers exhibit the highest levels of jasmonates, while mature leaves and roots have lower basal concentrations.^{[2][4]} Stress

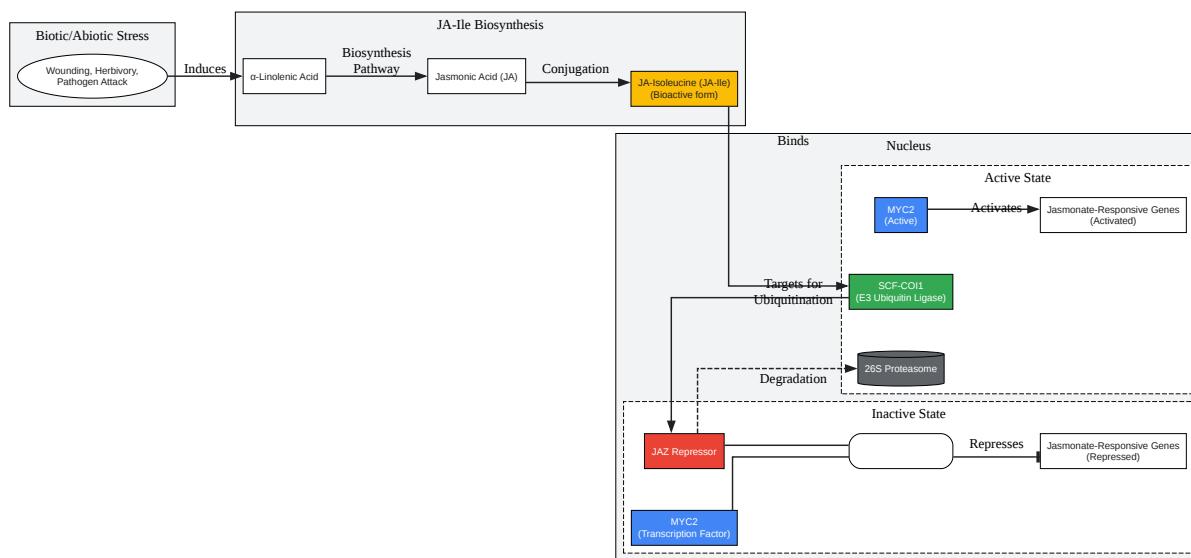
conditions, such as wounding or pathogen attack, can lead to a rapid and significant increase in MeJA levels.[\[5\]](#)

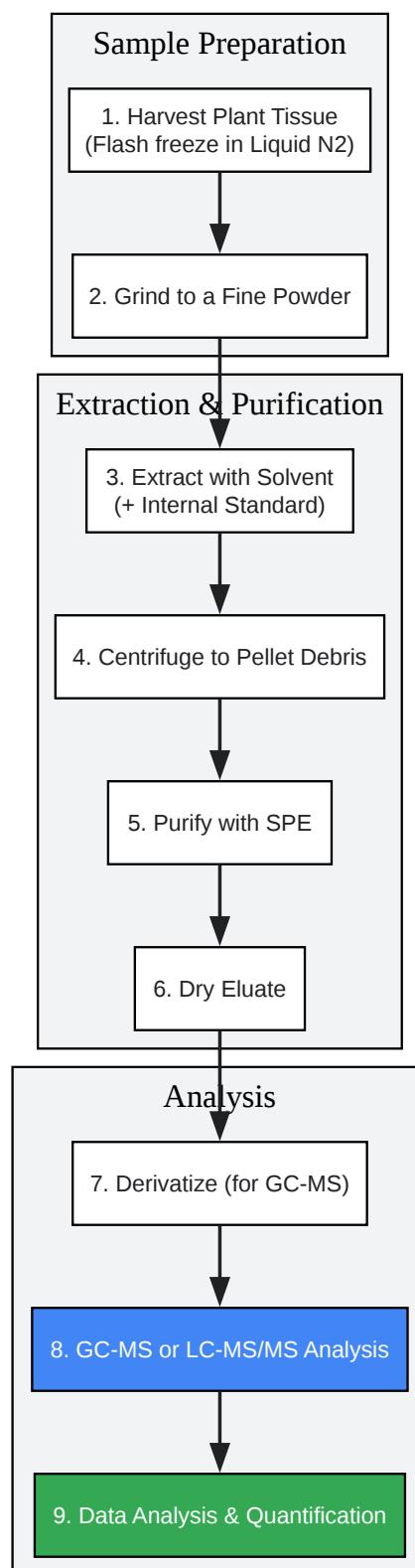
The following table summarizes reported endogenous levels of methyl jasmonate in various plant tissues. It is important to note that these values can be influenced by the specific experimental conditions and analytical methods used for quantification.

Plant Species	Tissue	Developmental Stage	Endogenous Methyl Jasmonate Level	Reference
Populus trichocarpa x P. deltoides	Leaves	-	1.3 µg/g fresh weight	[6]
Arabidopsis thaliana	Leaves	-	Baseline levels are typically low and increase upon stress	[7]
Oryza sativa (Rice)	Leaves and Roots	Vegetative	Levels increase under drought and high salinity	
Solanum lycopersicum (Tomato)	Fruits	Ripening	Levels vary with ripening stage and can be enhanced by exogenous application	[8] [9]
Nicotiana tabacum (Tobacco)	Leaves	-	Endogenous levels are present and can be modulated by external stimuli	

Jasmonate Signaling Pathway

The perception of MeJA and the subsequent activation of downstream responses are governed by a well-characterized signaling pathway. A simplified representation of this pathway is provided below. In the absence of a stimulus, Jasmonate ZIM-domain (JAZ) proteins repress the activity of transcription factors (e.g., MYC2) that regulate the expression of jasmonate-responsive genes. Upon an increase in the bioactive form, jasmonoyl-isoleucine (JA-Ile), it binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding targets JAZ proteins for degradation by the 26S proteasome, thereby releasing the transcription factors to activate gene expression.



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